Decarbazolyl Desmethyl Carvedilol belongs to the class of compounds known as beta-blockers, specifically targeting both beta and alpha-adrenergic receptors. It is synthesized from Carvedilol through various chemical modifications that remove specific functional groups, leading to altered pharmacokinetic and pharmacodynamic profiles. The compound is primarily sourced from synthetic pathways designed to modify existing beta-blocker structures, enhancing their therapeutic efficacy and safety profiles.
The synthesis of Decarbazolyl Desmethyl Carvedilol typically involves several key steps, which can be outlined as follows:
The synthesis parameters typically include temperature control (often maintained at low temperatures during reaction stages), reaction time (which can vary from several hours to a day), and solvent choice (commonly dichloromethane or methanol).
The molecular structure of Decarbazolyl Desmethyl Carvedilol can be described using its molecular formula . Key features include:
Decarbazolyl Desmethyl Carvedilol can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity.
The mechanism of action of Decarbazolyl Desmethyl Carvedilol primarily involves:
Data from pharmacokinetic studies suggest that the compound exhibits a favorable profile with significant bioavailability when administered.
Decarbazolyl Desmethyl Carvedilol possesses several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic use.
The applications of Decarbazolyl Desmethyl Carvedilol extend beyond its role as an antihypertensive agent:
Decarbazolyl desmethyl carvedilol (DDC) arises from the oxidative metabolism of carvedilol (1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol), specifically through O-demethylation at the ortho-position of the phenoxy moiety. This biotransformation eliminates the methyl group from the 2-methoxyphenoxy ring while preserving the carbazolyloxypropanolamine backbone essential for receptor interactions. The molecular formula changes from C₂₄H₂₆N₂O₄ in carvedilol to C₂₃H₂₄N₂O₄ in DDC, with a corresponding reduction in molecular weight from 406.48 g/mol to 392.45 g/mol [9].
Table 1: Structural Comparison of Carvedilol and DDC
Characteristic | Carvedilol | Decarbazolyl Desmethyl Carvedilol (DDC) |
---|---|---|
Systematic Name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-hydroxyphenoxy)ethyl]amino]-2-propanol |
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₃H₂₄N₂O₄ |
Molecular Weight | 406.48 g/mol | 392.45 g/mol |
Key Functional Groups | Carbazole, methoxyphenoxy, secondary amine, propanol | Carbazole, hydroxyphenoxy, secondary amine, propanol |
CAS Registry Number | 72956-09-3 | 10461-27-5 (deuterated analog) |
The stereochemical configuration of DDC mirrors carvedilol's racemic composition, containing both R(+) and S(-) enantiomers. The S(-) enantiomer maintains greater β-adrenergic receptor affinity, while both enantiomers contribute to α₁-blockade. The phenolic hydroxyl group introduced via demethylation significantly enhances the compound's hydrogen-donating capacity, potentially amplifying its antioxidant properties. This structural modification also increases polarity, reducing octanol-water partition coefficients (log P) from approximately 3.8 in carvedilol to 3.0 in DDC, which may influence tissue distribution patterns [6] [9]. Analytical differentiation between carvedilol and DDC employs chromatographic techniques with mass spectrometric detection, leveraging their 14 Da mass difference and distinct fragmentation patterns. The deuterated analog (Decarbazolyl Carvedilol-d4) serves as an essential internal standard for quantitative assays, featuring deuterium atoms at the ethylamino bridge [9].
DDC emerges predominantly through cytochrome P450-mediated oxidation, with CYP2C9 serving as the principal isoform responsible for O-demethylation. This metabolic pathway competes with alternative routes including aromatic hydroxylation (primarily CYP2D6) and N-dealkylation. In vitro studies using human liver microsomes demonstrate that DDC formation follows Michaelis-Menten kinetics, with an apparent Km value of approximately 18 μM for carvedilol, indicating moderate substrate affinity [6]. The metabolite achieves pharmacologically relevant concentrations in plasma following carvedilol administration, with area-under-curve (AUC) ratios of DDC to carvedilol typically ranging between 0.15-0.25 after oral dosing, reflecting substantial first-pass metabolism.
Table 2: Pharmacodynamic Profile of DDC vs. Carvedilol
Pharmacological Parameter | Carvedilol | DDC | Experimental System |
---|---|---|---|
β₁-Adrenoceptor Kᵢ (nM) | 0.24-0.43 | 3.8-5.2 | Human myocardial membranes |
β₂-Adrenoceptor Kᵢ (nM) | 0.19-0.25 | 2.9-4.1 | Human lymphocyte membranes |
α₁-Adrenoceptor Kᵢ (nM) | 3.4 | 12.7 | Rat vascular smooth muscle |
Antioxidant Efficacy (IC₅₀ lipid peroxidation) | 8 μM | 11 μM | Rat liver microsomes |
SOICR Inhibition Threshold | 0.3-1 μM | >10 μM | HEK293 cells expressing RyR2 |
Receptor binding studies reveal that DDC maintains approximately 10-15% of carvedilol's potency for β-adrenergic receptors (β₁ Kᵢ = 3.8-5.2 nM; β₂ Kᵢ = 2.9-4.1 nM) but exhibits relatively preserved α₁-adrenergic antagonism (Kᵢ = 12.7 nM). This differential activity profile suggests that DDC contributes to carvedilol's vasodilatory effects more substantially than its chronotropic actions. The metabolite's most distinctive pharmacological feature involves its antioxidant capacity, where the unmasked phenolic hydroxyl group enables potent free radical scavenging. DDC effectively inhibits lipid peroxidation in myocardial membranes with an IC₅₀ of 11 μM, comparable to carvedilol's IC₅₀ of 8 μM [4]. Unlike carvedilol, however, DDC demonstrates negligible inhibition of store overload-induced calcium release (SOICR) at clinically relevant concentrations (>10 μM required vs. 0.3-1 μM for carvedilol), indicating distinct antiarrhythmic profiles [7].
Population pharmacokinetic analyses in type-2 diabetes patients reveal that DDC formation remains unaffected by concomitant metformin or glibenclamide administration, despite these drugs' potential inhibition of CYP2C9 and P-glycoprotein. Stereoselective metabolism favors the R(+) enantiomer, resulting in higher plasma concentrations of R-DDC versus S-DDC (AUC ratio ≈ 1.8), which may influence overall pharmacological activity since S-carvedilol derivatives exhibit superior β-blockade [6].
The discovery of DDC occurred during the late 1980s metabolic profiling studies that accompanied carvedilol's clinical development. Initial pharmacokinetic investigations in humans, dogs, and rats identified O-desmethylation as a significant metabolic pathway, though early research focused primarily on characterizing the parent compound's novel receptor interactions [10]. The 1990s witnessed a paradigm shift in cardiovascular pharmacology with the recognition that third-generation β-blockers like carvedilol offered survival benefits in heart failure—conditions where β-blockade was previously contraindicated. This revelation stimulated intense investigation into carvedilol's pleiotropic actions beyond β-adrenoceptor antagonism, including metabolite contributions [4].
The Carvedilol Prospective Randomized Cumulative Survival (COPERNICUS) trial marked a critical turning point, demonstrating 35% mortality reduction in severe heart failure patients. This unprecedented success prompted mechanistic studies examining carvedilol's metabolites, including DDC. Research during the early 2000s established that carvedilol's antioxidant effects persisted in its phenolic metabolites, challenging the prevailing assumption that therapeutic benefits resided solely in the parent molecule [4] [10]. The emergence of pharmacogenomic research further illuminated DDC's significance, revealing that CYP2C9 polymorphisms significantly influence carvedilol's metabolic disposition and potentially its therapeutic outcomes.
Historically, drug metabolites were regarded primarily as inactivation products destined for elimination. DDC exemplifies the modern understanding that metabolites constitute pharmacologically active entities with distinct target engagement profiles. Contemporary drug development strategies now incorporate deliberate design of metabolically activated prodrugs, partly inspired by observations from carvedilol's metabolic activation pathway. The ongoing characterization of DDC's receptor-specific actions continues to inform the development of next-generation adrenergic antagonists with optimized receptor polypharmacology [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7